molecular formula C15H13BrN4O4S B12174899 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide

Cat. No.: B12174899
M. Wt: 425.3 g/mol
InChI Key: JBIOKLMAVJHSBH-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide is a complex organic compound with a molecular formula of C15H12BrN3O3S This compound is notable for its unique structure, which includes a benzoxadiazole ring, a sulfonyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzoxadiazole derivative with chlorosulfonic acid.

    Coupling with Ethylamine: The sulfonylated benzoxadiazole is then coupled with ethylamine to form the intermediate compound.

    Bromination: The final step involves the bromination of the intermediate compound using bromine in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of cellular processes due to its ability to label proteins and other biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide involves its interaction with specific molecular targets. The benzoxadiazole ring is known for its ability to bind to proteins and other biomolecules, making it useful in labeling and tracking studies. The sulfonyl group enhances the compound’s solubility and reactivity, while the bromobenzamide moiety allows for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide is unique due to its combination of a benzoxadiazole ring, a sulfonyl group, and a bromobenzamide moiety. This structure provides distinct fluorescent properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C15H13BrN4O4S

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3-bromobenzamide

InChI

InChI=1S/C15H13BrN4O4S/c16-11-4-1-3-10(9-11)15(21)17-7-8-18-25(22,23)13-6-2-5-12-14(13)20-24-19-12/h1-6,9,18H,7-8H2,(H,17,21)

InChI Key

JBIOKLMAVJHSBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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